Cas no 1685281-10-0 (Ethyl 3-acetyl-4-aminobenzoate)

Ethyl 3-acetyl-4-aminobenzoate Chemical and Physical Properties
Names and Identifiers
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- Ethyl 3-acetyl-4-aminobenzoate
- AX8326924
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- Inchi: 1S/C11H13NO3/c1-3-15-11(14)8-4-5-10(12)9(6-8)7(2)13/h4-6H,3,12H2,1-2H3
- InChI Key: UQPFGDCAXVMSMV-UHFFFAOYSA-N
- SMILES: O(C([H])([H])C([H])([H])[H])C(C1C([H])=C([H])C(=C(C(C([H])([H])[H])=O)C=1[H])N([H])[H])=O
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 15
- Rotatable Bond Count: 4
- Complexity: 252
- Topological Polar Surface Area: 69.4
Ethyl 3-acetyl-4-aminobenzoate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A019097851-25g |
Ethyl 3-acetyl-4-aminobenzoate |
1685281-10-0 | 97% | 25g |
2,546.00 USD | 2021-06-17 | |
Alichem | A019097851-5g |
Ethyl 3-acetyl-4-aminobenzoate |
1685281-10-0 | 97% | 5g |
1,075.35 USD | 2021-06-17 | |
Alichem | A019097851-10g |
Ethyl 3-acetyl-4-aminobenzoate |
1685281-10-0 | 97% | 10g |
1,488.74 USD | 2021-06-17 |
Ethyl 3-acetyl-4-aminobenzoate Related Literature
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Meiqin Fu,Dongen Lin,Yuanfu Deng,Xiao-Qi Zhang,Yanchu Liu,Chunsong Lai,Wei Zeng RSC Adv. 2014 4 23595
Additional information on Ethyl 3-acetyl-4-aminobenzoate
Ethyl 3-Acetyl-4-Aminobenzoate: A Comprehensive Overview
Ethyl 3-acetyl-4-aminobenzoate, also known by its CAS number 1685281-10-0, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound is characterized by its unique structure, which combines an ethyl ester group with an acetyl and an amino group attached to a benzoate ring. The combination of these functional groups makes it a versatile molecule with potential applications in drug development, agrochemicals, and specialty chemicals.
The benzoate backbone of ethyl 3-acetyl-4-aminobenzoate serves as a platform for various chemical reactions. The acetyl group at the 3-position and the amino group at the 4-position introduce distinct reactivity and biological activity. Recent studies have highlighted the importance of such substituted benzoates in modulating enzyme activity and receptor binding, making them valuable leads for drug discovery.
From a synthetic perspective, ethyl 3-acetyl-4-aminobenzoate can be prepared through several routes. One common method involves the esterification of 3-acetyl-4-aminobenzoic acid with ethanol in the presence of an acid catalyst. This reaction is straightforward and can be optimized for high yield. Another approach involves the substitution of a suitable leaving group on the benzoate ring with an amino or acetyl group, followed by esterification. These methods are well-documented in the literature and have been refined to meet modern green chemistry standards.
The biological activity of ethyl 3-acetyl-4-aminobenzoate has been a focal point of recent research. Studies have demonstrated that this compound exhibits potent anti-inflammatory properties, likely due to its ability to inhibit cyclooxygenase (COX) enzymes. Additionally, it has shown promise as an antioxidant, scavenging free radicals and protecting cells from oxidative damage. These findings underscore its potential as a therapeutic agent for conditions such as arthritis, neurodegenerative diseases, and cardiovascular disorders.
In terms of application, ethyl 3-acetyl-4-aminobenzoate is being explored for its role in drug delivery systems. Its ability to form stable complexes with various drugs enhances bioavailability and reduces side effects. Furthermore, its compatibility with biodegradable polymers makes it a candidate for controlled-release formulations. The compound's stability under physiological conditions is another advantageous property that facilitates its use in pharmaceutical formulations.
Recent advancements in computational chemistry have provided deeper insights into the molecular mechanisms underlying the activity of ethyl 3-acetyl-4-aminobenzoate. Molecular docking studies have revealed that the amino group plays a critical role in binding to target proteins, while the acetyl group contributes to hydrophobic interactions. These insights are guiding efforts to design more potent derivatives with improved pharmacokinetic profiles.
Ethyl 3-acetyl-4-aminobenzoate also finds application in the agrochemical industry as a plant growth regulator. Its ability to modulate hormone signaling pathways in plants can enhance crop yield and stress tolerance. Field trials have shown promising results, particularly in improving resistance to abiotic stresses such as drought and salinity.
Looking ahead, the development of novel synthetic routes for ethyl 3-acetyl-4-aminobenzoate remains a key area of research. The use of microwave-assisted synthesis and continuous flow reactors offers opportunities for scaling up production while minimizing environmental impact. Additionally, exploring its synergistic effects with other bioactive compounds could open new avenues for combinatorial therapies.
In conclusion, ethyl 3-acetyl-4-aminobenzoate is a multifaceted compound with significant potential across various industries. Its unique structure, combined with recent advances in synthesis and biological characterization, positions it as a valuable tool in drug discovery and development. As research continues to uncover its full spectrum of applications, this compound is poised to make meaningful contributions to both medicine and agriculture.
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